molecular formula C9H14N2O2 B12988527 5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde

5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde

Cat. No.: B12988527
M. Wt: 182.22 g/mol
InChI Key: WNHGRZFAYDYPQZ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde is a substituted imidazole derivative characterized by an ethoxy group at position 5, an isopropyl group at position 2, and a formyl group at position 2. The aldehyde moiety at position 4 serves as a reactive site for further derivatization, enabling the formation of Schiff bases or other functionalized intermediates .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-ethoxy-2-propan-2-yl-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C9H14N2O2/c1-4-13-9-7(5-12)10-8(11-9)6(2)3/h5-6H,4H2,1-3H3,(H,10,11)

InChI Key

WNHGRZFAYDYPQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(NC(=N1)C(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of imidazole derivatives followed by formylation. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Produces 5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-carboxylic acid.

    Reduction: Produces 5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-methanol.

    Substitution: Produces various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Compound Name Substituents (Positions) Key Functional Groups Reactivity Notes Reference
5-Ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde Ethoxy (5), Isopropyl (2) Aldehyde (4) High reactivity at C4 for nucleophilic addition; ethoxy enhances solubility in polar solvents
5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde Chloro (5), Phenyl (2) Aldehyde (4) Chloro group increases electrophilicity at C4; phenyl contributes to π-π stacking interactions
1-Methyl-5-imidazolecarboxaldehyde Methyl (1), Aldehyde (5) Aldehyde (5) Methyl at N1 reduces hydrogen-bonding capacity; aldehyde position affects conjugation

Key Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group (electron-donating) in the target compound contrasts with chloro (electron-withdrawing) in analogs, altering electronic density at the aldehyde position and influencing reaction kinetics .

Physicochemical Properties

Property 5-Ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde 1-Methyl-5-imidazolecarboxaldehyde
Molecular Weight (g/mol) 210.23 220.65 124.12
Solubility in Water Moderate (due to ethoxy) Low High
Melting Point (°C) 120–122 (estimated) 145–147 90–92
Stability Stable under inert conditions Light-sensitive Hygroscopic

Discussion :

  • The ethoxy group improves aqueous solubility compared to chloro or phenyl analogs, making the compound more suitable for in vivo studies.
  • Chloro-substituted derivatives exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) .

Biological Activity

5-Ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde typically involves the reaction of appropriate aldehydes and imidazole derivatives under controlled conditions to ensure high yields and purity.

Antimicrobial Activity

Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with imidazole rings exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that modifications in the imidazole structure can enhance activity against resistant strains of pathogens, potentially making them useful in treating infections caused by multidrug-resistant bacteria .

CompoundActivityReference
5-Ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehydeAntibacterial
2-Acetamido-2-ylidene-4-imidazole derivativesAntimicrobial

Anticancer Properties

The anticancer potential of imidazole derivatives has been highlighted in several studies. For example, compounds similar to 5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde have demonstrated efficacy in inhibiting cancer cell proliferation in vitro. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported to be competitive with established chemotherapeutics like cisplatin .

Case Study:
A study evaluated the effects of various imidazole derivatives on colorectal and breast cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard treatments. The mechanism of action often involves apoptosis induction through interaction with cellular DNA .

Anti-inflammatory Effects

Imidazole derivatives have also shown promise as anti-inflammatory agents. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. For example, related compounds exhibited IC50 values comparable to known anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

The biological activity of 5-ethoxy-2-(propan-2-yl)-1H-imidazole-4-carbaldehyde can be influenced by various structural modifications:

  • Substituents on the Imidazole Ring : Different alkyl or aryl groups can enhance or diminish biological activity.
  • Position of Functional Groups : The placement of functional groups such as ethoxy or aldehyde can significantly affect the compound's interaction with biological targets.
  • Electronic Effects : Electron-withdrawing or electron-donating groups can modify the reactivity and stability of the compound.

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